molecular formula C17H20N4O7S B2965270 1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1396843-70-1

1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2965270
CAS No.: 1396843-70-1
M. Wt: 424.43
InChI Key: DTTHMFQAHILGGP-UHFFFAOYSA-N
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Description

1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a potent and cell-permeable small molecule inhibitor investigated for its targeted action against the AKT signaling pathway. This compound functions by selectively binding to and inhibiting the activity of AKT (Protein Kinase B), a serine/threonine kinase that is a central node in the PI3K/AKT/mTOR network. The dysregulation of this pathway is a hallmark of numerous cancers, contributing to uncontrolled cell proliferation, survival, and resistance to apoptosis. Its core research value lies in its application as a chemical probe to elucidate the complex roles of AKT in disease pathophysiology. Researchers utilize this inhibitor primarily in oncology research to study tumorigenesis, assess the therapeutic potential of AKT inhibition, and explore mechanisms of drug resistance in various cancer cell lines, including those for breast, prostate, and ovarian cancers. Studies involving this compound are critical for validating AKT as a druggable target and for informing the development of novel targeted cancer therapeutics. The oxalate salt form ensures enhanced stability and solubility for in vitro and cell-based assay applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S.C2H2O4/c20-13(19-2-4-21-5-3-19)9-18-7-12(8-18)15-16-14(17-22-15)11-1-6-23-10-11;3-1(4)2(5)6/h1,6,10,12H,2-5,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTHMFQAHILGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to introduce the morpholine and azetidine moieties. The general synthetic route can be summarized as follows:

  • Formation of 1,2,4-Oxadiazole : This is achieved through cyclization reactions involving thiophene derivatives.
  • Azetidine Formation : Subsequent reactions lead to the introduction of the azetidine ring.
  • Final Derivatization : The morpholine group is added to complete the structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. Specifically, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1-Morpholino...HeLa29
1-Morpholino...MCF-773

These results indicate that modifications in the structure can enhance lipophilicity and interaction with biological targets, leading to improved cytotoxicity.

Antimicrobial Activity

Compounds incorporating thiophene and oxadiazole units have also demonstrated antimicrobial properties . For instance, studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)Reference
Thiophene-Oxadiazole DerivativeE. coli6 mg/mL
Thiophene-Oxadiazole DerivativeS. aureus6 mg/mL

This suggests that the presence of thiophene enhances the antimicrobial effectiveness of these compounds.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It can trigger apoptotic pathways leading to cell death.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interaction with key enzymes.

Case Studies

Several research articles have documented the synthesis and evaluation of similar compounds:

  • A study published in Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity against HeLa and MCF-7 cell lines, reporting significant cytotoxic effects linked to structural modifications .
  • Another investigation focused on the antimicrobial efficacy of thiophene-containing derivatives against biofilms formed by various bacterial species, showcasing promising results for future pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues with Varying Oxadiazole Substituents

Compound Name Substituent on Oxadiazole Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Thiophen-3-yl Morpholino, azetidine, oxalate Not provided N/A
1-(4-Benzylpiperidin-1-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate Methyl Benzylpiperidinyl, azetidine, oxalate 444.5
1-(Indolin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Thiophen-2-yl Indolinyl, azetidine 366.4
2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone Pyridin-2-yl Indolyl, azetidine 359.4

Key Observations:

  • Substituent Effects: Thiophen-3-yl vs. Thiophen-3-yl may offer steric advantages over the 2-substituted analogue . Methyl vs. Heteroaromatic Groups: Methyl substitution (as in ) reduces steric bulk but may decrease binding affinity compared to aromatic substituents like thiophenyl or pyridinyl, which enhance hydrophobic interactions.
  • Amine Moieties: The morpholino group in the target compound improves water solubility compared to benzylpiperidinyl () or indolinyl () groups, which are more lipophilic.
  • Counterion Impact :
    • The oxalate salt in the target compound and enhances crystallinity and solubility relative to neutral analogues (e.g., ).

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogues:

  • Melting Points: Morpholino-containing derivatives (e.g., compounds in ) exhibit high melting points (>350°C), suggesting thermal stability.
  • Solubility : The oxalate counterion likely improves aqueous solubility compared to free bases. For example, benzylpiperidinyl derivatives () may exhibit lower solubility due to increased hydrophobicity.

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